molecular formula C21H27N3O2S B2431736 N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 2034232-06-7

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2431736
CAS No.: 2034232-06-7
M. Wt: 385.53
InChI Key: BDEZMYCLYVASQH-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which are often used in the development of various pharmaceuticals. Sulfonamides have a wide range of medicinal properties including antibiotic, antidiabetic, diuretic, and anti-inflammatory effects .


Molecular Structure Analysis

The compound contains a piperidine ring and a pyridine ring, both of which are common structures in medicinal chemistry. Piperidine is a six-membered ring with one nitrogen atom, and pyridine is a six-membered ring with two double bonds and one nitrogen atom .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonamide group, the piperidine ring, and the pyridine ring. Each of these functional groups has distinct reactivity patterns, but without specific studies or data, it’s difficult to predict the compound’s behavior in chemical reactions .

Scientific Research Applications

Selective Receptor Ligands

Compounds similar to N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide have been studied for their selectivity and potential as receptor ligands. For instance, N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines have shown promise as selective 5-HT7 receptor ligands, demonstrating distinct antidepressant-like and pro-cognitive properties. This suggests their therapeutic potential for central nervous system (CNS) disorders (Canale et al., 2016).

Anticancer Agents

Aromatic sulfonamides containing a condensed piperidine moiety have exhibited cytotoxic effects against various cancer cell lines, including leukemia, melanoma, and glioblastoma, by inducing oxidative stress and glutathione depletion. These findings highlight their potential as oxidative stress-inducing anticancer agents (Madácsi et al., 2013).

Antimicrobial Activity

The synthesis and evaluation of novel 2-methyl-3-(2-(piperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one sulfonamide and carboxamide derivatives have demonstrated potent in vitro antimicrobial activity against standard strains of Gram-positive and Gram-negative bacteria. This underlines the importance of such compounds in developing new antimicrobial agents (Krishnamurthy et al., 2011).

Antagonists and Agonists for Receptors

Compounds structurally related to this compound have been analyzed for their role as antagonists and agonists for various receptors, indicating their potential for therapeutic applications in diseases associated with these receptors. For example, research on the molecular interaction of specific antagonists with the CB1 cannabinoid receptor suggests a complex interaction that could inform the design of new therapeutic agents (Shim et al., 2002).

Herbicidal Activity

The synthesis of optically active derivatives and their evaluation for herbicidal activity illustrate the agricultural applications of these compounds. The (S)-isomers, in particular, have shown to be the active forms, providing a basis for the development of new herbicides (Hosokawa et al., 2001).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Sulfonamides, for example, are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria .

Safety and Hazards

The safety and hazards of this compound would depend on various factors including its reactivity, toxicity, and potential for bioaccumulation. Sulfonamides are generally considered safe for human use, but they can cause allergic reactions in some individuals .

Properties

IUPAC Name

N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2S/c25-27(26,21-6-5-18-3-1-2-4-19(18)15-21)23-16-17-9-13-24(14-10-17)20-7-11-22-12-8-20/h5-8,11-12,15,17,23H,1-4,9-10,13-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDEZMYCLYVASQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3CCN(CC3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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